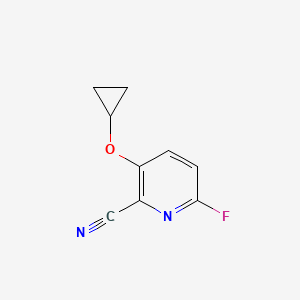
3-Bromo-4-cyclopropoxy-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-cyclopropoxy-5-methylpyridine is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, cyclopropoxy, and methyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common method involves the bromination of 4-cyclopropoxy-5-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and environmentally friendly methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of greener solvents and catalysts can help reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-cyclopropoxy-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 4-cyclopropoxy-5-methylpyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-cyclopropoxy-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Bromo-4-cyclopropoxy-5-methylpyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the cyclopropoxy group may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxy-5-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-5-methylpyridine: Lacks the cyclopropoxy group, affecting its overall chemical properties.
Uniqueness
3-Bromo-4-cyclopropoxy-5-methylpyridine is unique due to the presence of both bromine and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
3-bromo-4-cyclopropyloxy-5-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-11-5-8(10)9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
SWJLZFPFMKWUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















